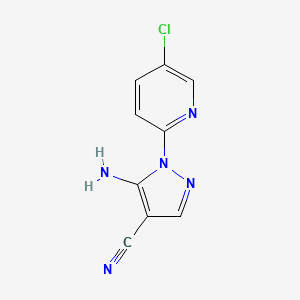

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(5-chloropyridin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN5/c10-7-1-2-8(13-5-7)15-9(12)6(3-11)4-14-15/h1-2,4-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCWWOAZXGYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented in a logical, step-by-step manner, grounded in established chemical principles and supported by detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a substituted pyrazole ring linked to a chloropyridine moiety, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern of the target molecule makes it a valuable precursor for compounds with potential therapeutic applications.

This guide will detail a robust two-step synthetic approach, commencing with the preparation of the key intermediates, 5-chloro-2-hydrazinylpyridine and ethoxymethylenemalononitrile, followed by their condensation and cyclization to yield the final product. The rationale behind the selection of reagents, reaction conditions, and purification methods will be discussed to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Pathway

The synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile can be efficiently achieved through a two-stage process. The first stage involves the synthesis of the two primary precursors, and the second stage is the convergent synthesis of the target molecule.

Figure 1: Overall two-stage synthetic pathway.

Stage 1: Synthesis of Key Intermediates

Synthesis of 5-chloro-2-hydrazinylpyridine

The synthesis of 5-chloro-2-hydrazinylpyridine is a critical first step. This intermediate is typically prepared via a nucleophilic aromatic substitution reaction between a dihalopyridine and hydrazine hydrate. While both 2,3-dichloropyridine and 2,5-dichloropyridine can be used as starting materials, the use of 2,5-dichloropyridine is often preferred due to its commercial availability and generally higher yields in this specific transformation.

Reaction Scheme:

Figure 2: Synthesis of 5-chloro-2-hydrazinylpyridine.

Expert Insights: The reaction proceeds via a nucleophilic attack of the hydrazine at the C2 position of the pyridine ring, which is activated by the electron-withdrawing nature of the nitrogen atom and the chloro substituent. The use of an excess of hydrazine hydrate helps to drive the reaction to completion and also acts as a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent is important; polar protic solvents like ethanol or n-butanol are commonly used as they can solvate both the reactants and facilitate the reaction.[1]

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloropyridine (1.0 eq).

-

Add a suitable solvent, such as ethanol or n-butanol (approximately 5-10 volumes).

-

Add hydrazine hydrate (80% solution in water, 4.0-6.0 eq) to the mixture.[2]

-

Heat the reaction mixture to reflux (typically 100-130 °C, depending on the solvent) and maintain for 4-10 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by filtration and wash with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Dry the product under vacuum to obtain 5-chloro-2-hydrazinylpyridine as a solid. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molar Ratio (Dichloropyridine:Hydrazine Hydrate) | 1 : 4-6 | [2] |

| Reaction Temperature | 100-150 °C | [1] |

| Reaction Time | 4-10 hours | [1][2] |

| Typical Yield | 95-99% | [2] |

Safety Precautions: Hydrazine hydrate is toxic and a suspected carcinogen.[3] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis of Ethoxymethylenemalononitrile (EMMN)

Ethoxymethylenemalononitrile is a versatile reagent used in the synthesis of various heterocyclic compounds. It is typically prepared by the reaction of malononitrile with triethyl orthoformate, often in the presence of a catalyst or with acetic anhydride.

Reaction Scheme:

Figure 3: Synthesis of Ethoxymethylenemalononitrile.

Expert Insights: The reaction involves the condensation of the active methylene group of malononitrile with triethyl orthoformate. The use of a Lewis acid catalyst like anhydrous zinc chloride can accelerate the reaction.[4] Alternatively, the reaction can be driven by the removal of ethanol, often facilitated by the use of acetic anhydride which reacts with the ethanol formed.[5] The reaction is typically performed at elevated temperatures to drive the equilibrium towards the product.

Detailed Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation setup, add triethyl orthoformate (e.g., 2600g).[4]

-

With cooling in an ice-water bath, slowly add malononitrile (e.g., 1100g) while keeping the temperature around 20 °C.[4]

-

After the addition is complete, add a catalytic amount of anhydrous zinc chloride (e.g., 10g).[4]

-

Heat the mixture in a water bath to approximately 70 °C and stir for 2.5-3 hours.[4]

-

After the reaction is complete, distill off the ethanol formed during the reaction.

-

Cool the remaining mixture, which will cause the crude product to crystallize.

-

Collect the solid by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield pure ethoxymethylenemalononitrile.[4]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | Malononitrile, Triethyl Orthoformate | [4] |

| Catalyst | Anhydrous Zinc Chloride | [4] |

| Reaction Temperature | ~70 °C | [4] |

| Reaction Time | 2.5-3 hours | [4] |

| Typical Yield | High | [4] |

Safety Precautions: Malononitrile is toxic. Handle with care in a fume hood and wear appropriate PPE.

Stage 2: Synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

The final step in the synthesis is the condensation of 5-chloro-2-hydrazinylpyridine with ethoxymethylenemalononitrile, followed by an intramolecular cyclization to form the desired pyrazole ring.

Reaction Scheme and Mechanism:

Figure 4: Reaction mechanism for the formation of the target molecule.

Expert Insights: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine group of 5-chloro-2-hydrazinylpyridine on the electron-deficient carbon of the ethoxymethylene group in EMMN. This is followed by the elimination of ethanol to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the other nitrogen of the hydrazine onto one of the nitrile groups, leading to the formation of the pyrazole ring. The reaction is typically carried out in a polar solvent and may be catalyzed by an acid or a base, although it often proceeds well without a catalyst.

Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve 5-chloro-2-hydrazinylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add ethoxymethylenemalononitrile (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux for a period of 1-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, collect the solid by filtration. If not, the solvent can be partially or completely removed under reduced pressure to induce crystallization.

-

Wash the collected solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone).[6]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molar Ratio (Hydrazine:EMMN) | 1 : 1.0-1.2 | General Procedure |

| Solvent | Ethanol, Acetic Acid | [6] |

| Reaction Temperature | Reflux | [6] |

| Reaction Time | 1-4 hours | [6] |

| Purification | Recrystallization | [6][7] |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and high-yielding method for the preparation of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile. By following the outlined procedures and considering the expert insights and safety precautions, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and development. The use of readily available starting materials and straightforward reaction conditions makes this a practical and scalable approach.

References

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (URL: [Link])

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (URL: [Link])

- CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google P

-

5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem - NIH. (URL: [Link])

- WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (URL: [Link])

- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google P

- US3947457A - Method for preparing 2,5-dihalo- and 2,5,6-trihalopyridines - Google P

-

The preparation of 5-amino-1H-pyrazole-4-carbonitriles - ResearchGate. (URL: [Link])

-

(PDF) 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile - ResearchGate. (URL: [Link])

-

4 - Organic Syntheses Procedure. (URL: [Link])

- CN102584626B - Synthetic method of (ethoxymethylene)

-

WO/2021/120064 ETHOXY METHYLENE MALONONITRILE CONTINUOUS SYNTHESIS METHOD - WIPO Patentscope. (URL: [Link])

-

(PDF) 1-(3-Chloropyridin-2-yl)hydrazine - ResearchGate. (URL: [Link])

- WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method - Google P

-

ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of ethoxymethylene malonic acid dinitrile - PrepChem.com. (URL: [Link])

Sources

- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 3. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Foreword: The Prominence of the 5-Aminopyrazole Scaffold in Modern Drug Discovery

The 5-aminopyrazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] Molecules incorporating this heterocyclic system have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, and potent enzyme inhibition.[1][2][3] The remarkable therapeutic potential of this class of compounds is exemplified by blockbuster drugs such as Celebrex® and Viagra®, which feature a pyrazole core and are known inhibitors of COX-2 and PDE-5, respectively.[1] The continued exploration of novel 5-aminopyrazole derivatives is a vibrant area of research, aimed at discovering next-generation therapeutics with enhanced efficacy and selectivity.[1][2]

This technical guide focuses on a specific, yet highly promising derivative: 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile . We will delve into its core physicochemical properties, which are fundamental to understanding its behavior in biological systems and crucial for its development as a potential therapeutic agent. Due to the novelty of this specific molecule, direct experimental data is not yet widely available. Therefore, this guide will provide a comprehensive analysis based on the known properties of structurally related analogs, predicted data from validated computational models, and a thorough examination of the constituent chemical moieties.

Chemical Identity and Structural Features

IUPAC Name: 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Molecular Formula: C₁₀H₆ClN₅

Molecular Weight: 231.65 g/mol

Chemical Structure:

Caption: 2D structure of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile.

The structure of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is characterized by a central 5-aminopyrazole ring substituted at the 1-position with a 5-chloro-2-pyridinyl moiety and at the 4-position with a carbonitrile group. The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which imparts it with unique electronic properties.[1][4] The pyridine-like nitrogen (N2) is basic, while the pyrrole-like nitrogen (N1) is less basic due to the delocalization of its lone pair into the aromatic system.[4][5] The electron-withdrawing nature of the cyano group at the C4 position and the 5-chloro-2-pyridinyl substituent are expected to significantly influence the molecule's overall physicochemical properties.

Physicochemical Properties: A Comparative Analysis

| Property | 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile (Predicted) | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile |

| Molecular Weight ( g/mol ) | 231.65 | 218.65[6] | 184.20[7][8] | 218.64[9] |

| Melting Point (°C) | N/A | 183-187[6] | 132-137[7][10] | N/A |

| Boiling Point (°C) | Predicted: ~450-500 | Predicted: 438.5[6] | Predicted: 402.0[10] | N/A |

| Density (g/cm³) | Predicted: ~1.5 | 1.41[6] | Predicted: 1.26[10] | N/A |

| logP | Predicted: 1.5 - 2.0 | 2.56[6] | 1.8[8] | 2.4[9] |

| pKa (most basic) | Predicted: 2.0 - 3.0 | Predicted: -1.09[6] | Predicted: -1.12[10] | N/A |

| Solubility | Predicted: Sparingly soluble in water | N/A | Slightly soluble in DMSO and Methanol[10] | N/A |

| Hydrogen Bond Donors | 1 | 1[6] | 1[8] | 1[9] |

| Hydrogen Bond Acceptors | 4 | 3[6] | 3[8] | 3[9] |

| Rotatable Bonds | 1 | 1[6] | 1[8] | 1[9] |

Data sourced from: [6][7][8][9][10] and computational predictions.

Analysis and Interpretation of Physicochemical Properties

-

Melting Point: The analogs exhibit relatively high melting points, suggesting a stable crystalline lattice. The presence of intermolecular hydrogen bonding, as observed in the crystal structure of related compounds, contributes to this stability.[4] It is anticipated that 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile will also be a solid at room temperature with a comparable melting point.

-

Lipophilicity (logP): The predicted logP value for the title compound falls within a range suitable for drug-like molecules. The introduction of the chlorine atom on the pyridine ring is expected to increase lipophilicity compared to an unsubstituted pyridinyl analog. The position of the chlorine atom also plays a role, as seen in the difference between the 2-chloro and 3-chloro phenyl analogs.

-

Acidity and Basicity (pKa): The pyrazole ring itself is amphoteric, acting as both a weak acid and a weak base.[4] The pyridine-like nitrogen (N2) is the primary basic center. The presence of the electron-withdrawing 5-chloro-2-pyridinyl and cyano groups is expected to decrease the basicity of the pyrazole and pyridine nitrogens. The predicted pKa of the most basic nitrogen is in the weakly acidic to neutral range, suggesting that the molecule will be predominantly neutral at physiological pH.

-

Solubility: The presence of polar functional groups (amino, cyano, and ring nitrogens) suggests some potential for aqueous solubility. However, the overall aromatic character and the presence of the chloro-substituent likely lead to limited water solubility, as is common for many drug-like molecules. Solubility in organic solvents like DMSO and methanol is expected to be higher.[10]

Experimental Methodologies for Physicochemical Characterization

To experimentally validate the predicted properties of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, a series of standardized analytical techniques should be employed.

Melting Point Determination

Principle: The melting point is a fundamental physical property used to identify a compound and assess its purity.

Workflow:

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: A small sample of the crystalline compound is finely ground to ensure uniform heat distribution.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped slowly (1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

Workflow:

Caption: Workflow for Shake-Flask logP Determination.

-

Solvent Saturation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Aqueous Solubility Determination

Principle: The thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.

Workflow:

Caption: Workflow for Aqueous Solubility Determination.

-

Sample Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The suspension is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The undissolved solid is removed by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV.

Synthesis Strategy

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-established in the literature. A common and efficient method involves the condensation of a hydrazine derivative with a suitable three-carbon electrophile, often derived from malononitrile.[1]

Plausible Synthetic Route:

Caption: A plausible synthetic scheme for the target compound.

This one-pot synthesis is typically carried out in a suitable solvent such as ethanol under reflux conditions. The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient double bond of ethoxymethylenemalononitrile, followed by an intramolecular cyclization and elimination of ethanol to afford the stable 5-aminopyrazole ring system.

Conclusion

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a molecule of significant interest in the field of medicinal chemistry, belonging to a class of compounds with proven therapeutic value. While experimental data for this specific derivative is sparse, a comprehensive analysis of its structural analogs and the application of computational prediction tools provide a solid foundation for understanding its physicochemical properties. The molecule is predicted to be a solid with a high melting point, moderate lipophilicity, and limited aqueous solubility, characteristics that are common for many orally bioavailable drug candidates. The synthetic route to this compound is expected to be straightforward, leveraging established pyrazole synthesis methodologies. The information presented in this guide provides a critical starting point for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this promising 5-aminopyrazole derivative.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

-

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. LookChem. Available at: [Link]

-

(PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. Available at: [Link]

-

5-Amino-1H-pyrazole-3-carbonitrile | C4H4N4 | CID 21180574. PubChem. Available at: [Link]

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Institutes of Health. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

-

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. PubChem. Available at: [Link]

-

Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. MDPI. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

-

(PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

-

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. Available at: [Link]

-

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256. PubChem. Available at: [Link]

-

(PDF) 5-Amino-4-chloro-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Available at: [Link]

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpmr.com [wjpmr.com]

- 8. japsonline.com [japsonline.com]

- 9. Aqueous Solubility using E-state Indices [vcclab.org]

- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

A Senior Application Scientist's Guide to the One-Pot Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, a scaffold of significant interest in medicinal chemistry. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into optimizing this powerful multicomponent reaction. Our focus is on empowering researchers to not only replicate but also rationally adapt these methodologies for their specific molecular targets.

The Strategic Value of the 5-Aminopyrazole Scaffold and One-Pot Synthesis

The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged heterocyclic template in modern drug discovery. These compounds are recognized for a wide spectrum of biological activities, including anti-tumor, antibacterial, antidepressant, and antiviral properties.[1] The strategic placement of amino and carbonitrile groups provides versatile handles for further chemical modification, making them ideal building blocks for constructing complex molecular libraries.

Traditionally, the synthesis of such polysubstituted heterocycles would involve multiple, sequential steps, each requiring purification of intermediates, leading to significant time, resource, and yield losses. The one-pot, three-component reaction (3CR) approach circumvents these issues by combining starting materials in a single reaction vessel, where a cascade of reactions occurs to form the final product. This methodology offers profound advantages:

-

Process Efficiency: Drastically reduces reaction times and simplifies work-up procedures.[1][2]

-

Economic Viability: Minimizes solvent usage and energy consumption, making it a cost-effective route.[3]

-

Green Chemistry: Aligns with principles of sustainable chemistry by reducing waste and often utilizing environmentally benign solvents and reusable catalysts.[2][3]

The Core Mechanism: A Symphony of Sequential Reactions

The most prevalent and efficient one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is a three-component condensation of an aromatic aldehyde , malononitrile , and a hydrazine derivative (commonly phenylhydrazine).[1][2][3] The reaction proceeds through a well-orchestrated sequence of classical organic reactions, the understanding of which is critical for troubleshooting and optimization.

The proposed mechanism involves three key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aromatic aldehyde and malononitrile. The catalyst's primary role here is to deprotonate the highly acidic α-carbon of malononitrile, generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a benzylidenemalononitrile intermediate (an α,β-unsaturated dinitrile).[3] The choice of a base catalyst is crucial; it must be strong enough to deprotonate malononitrile but not so strong as to cause unwanted side reactions.

-

Michael Addition: The hydrazine derivative, acting as a nucleophile, then attacks the electron-deficient β-carbon of the benzylidenemalononitrile intermediate. This is a classic Michael 1,4-conjugate addition, which forms a new carbon-nitrogen bond and creates a linear intermediate.

-

Intramolecular Cyclization and Aromatization: The final, and irreversible, step involves an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazine moiety onto one of the nitrile groups. This cyclization forms the five-membered pyrazole ring. A subsequent tautomerization (or a dehydrogenation, potentially by atmospheric oxygen) leads to the stable, aromatic 5-amino-1H-pyrazole-4-carbonitrile product.[3]

Caption: The sequential reaction cascade in the one-pot synthesis of 5-aminopyrazoles.

Catalysis: The Engine of the Reaction

While some protocols proceed without a catalyst, particularly in polar solvents, the inclusion of a catalyst is standard practice to enhance reaction rates and yields.[4] The choice of catalyst is a critical experimental variable.

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

| Homogeneous Organocatalyst | Potassium Phthalimide (PPI)[3] | 15 mol%, EtOH:H₂O, 50°C[3] | Inexpensive, commercially available, easy to handle.[3] | Can be difficult to separate from the reaction mixture. |

| Heterogeneous (Basic) | Calcined Mg-Fe Hydrotalcite[1] | Ambient Temperature, Aqueous Media | Reusable, non-toxic, simple work-up, high basicity.[1] | Requires initial synthesis and characterization. |

| Heterogeneous (Modified) | LDH@Sulfonamide@CuI[2] | 0.05 g, H₂O/EtOH, 55°C[2][5] | High activity and selectivity, reusable for multiple cycles.[2] | Multi-step catalyst preparation. |

The most significant trend in this field is the move towards heterogeneous catalysts. Layered double hydroxides (LDHs), such as hydrotalcite, are particularly effective.[1] Upon calcination, they form mixed metal oxides with high basicity and a large surface area, which are ideal for promoting the initial Knoevenagel condensation. Their solid nature allows for simple recovery via filtration, enabling catalyst recycling and contributing to a more sustainable process.[1][2]

Field-Validated Experimental Protocols

The trustworthiness of a synthetic method lies in its reproducibility. Below are two detailed, self-validating protocols derived from authoritative literature.

Protocol 1: Potassium Phthalimide (PPI) Catalyzed Synthesis in a Green Medium

This protocol is adapted from a procedure noted for its use of an inexpensive, commercially available organocatalyst and an environmentally friendly solvent system.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, ~66 mg), and phenylhydrazine (1.0 mmol, ~108 mg).

-

Catalyst and Solvent Addition: Add Potassium Phthalimide (PPI) (15 mol%, ~28 mg) and a 2:1 mixture of EtOH:H₂O (3 mL).

-

Reaction Execution: Place a condenser on the flask and heat the mixture in a pre-heated oil bath at 50°C with magnetic stirring.[3]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[3]

-

Work-up: Once complete, cool the reaction mixture to room temperature and pour it into cold water (~10 mL).

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and allow it to air dry.[3]

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.[3]

Protocol 2: Heterogeneous LDH-Catalyzed Synthesis

This protocol leverages a reusable solid base catalyst, simplifying product isolation and enhancing the green credentials of the synthesis.[2][5]

Step-by-Step Methodology:

-

Reaction Setup: In a 5 mL round-bottom flask, charge the aromatic aldehyde derivative (1.0 mmol), malononitrile (1.0 mmol, ~66 mg), phenyl hydrazine (1.0 mmol, ~108 mg), and the LDH-based catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[5]

-

Solvent and Heating: Add a H₂O/EtOH solvent mixture and stir the reaction at 55°C using a magnetic stirrer.[2][5]

-

Monitoring: Track the advancement of the reaction via TLC (eluent: n-hexane/ethyl acetate, 1:1).[5]

-

Catalyst Recovery: Upon completion, cool the mixture to room temperature. Add hot ethanol (~3 mL) to dissolve the product and separate the solid catalyst by filtration or centrifugation. The recovered catalyst can be washed and dried in an oven at 60°C for reuse.[5]

-

Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.[5]

-

Purification: Recrystallize the resulting solid from ethanol to obtain the pure product with high yield.[5]

-

Characterization: Confirm the structure and purity using FTIR, ¹H NMR, ¹³C NMR, and melting point analysis.[5]

Caption: A generalized workflow for the one-pot synthesis and purification of pyrazoles.

Conclusion and Future Outlook

The one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives represents a pinnacle of efficiency and elegance in heterocyclic chemistry. By understanding the mechanistic underpinnings—from the initial Knoevenagel condensation to the final intramolecular cyclization—researchers can rationally select catalysts and optimize conditions to achieve high yields of desired products. The increasing adoption of reusable, heterogeneous catalysts further underscores the method's alignment with the principles of green and sustainable chemistry. This robust and versatile synthetic platform will undoubtedly continue to be a cornerstone in the discovery and development of new therapeutic agents and advanced materials.

References

-

One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. ResearchGate.[Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.[Link]

-

ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. HETEROCYCLES, Vol. 94, No. 2, 2017.[Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.[Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information (NCBI), PMC.[Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org.[Link]

-

Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1 H -pyrazole-4-carbonitriles in green media. ResearchGate.[Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing).[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] These derivatives have been extensively explored for their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds.[1][2] 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile belongs to this promising class of molecules. While the specific biological targets of this particular compound are not yet fully elucidated in publicly available literature, its structural features suggest a strong likelihood of it acting as a kinase inhibitor. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct in vitro assays to characterize the biological activity of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile. We will focus on protocols to assess its potential as an inhibitor of key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth and proliferation.

Scientific Rationale: Targeting the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). A frequently dysregulated MAPK pathway in human cancers is the RAS-RAF-MEK-ERK cascade.

Mutations in the B-Raf proto-oncogene (a MAPKKK) are found in a significant percentage of human cancers, most notably in melanoma.[4] The most common mutation, V600E, leads to constitutive activation of the B-Raf kinase, resulting in uncontrolled cell proliferation.[5] Consequently, B-Raf and its downstream target, MEK1 (a MAPKK), are high-value targets for cancer therapy.[6] Given the prevalence of pyrazole scaffolds in known B-Raf and other kinase inhibitors, it is a scientifically sound hypothesis that 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile may exert its biological effects by inhibiting one or more kinases in this pathway.

Below is a diagram illustrating the core components of the B-Raf/MEK/ERK signaling pathway.

Caption: The MAPK/ERK Signaling Cascade and Potential Inhibition Sites.

Part 1: In Vitro B-Raf Kinase Inhibition Assay (ELISA-based)

This protocol describes a robust and widely used Enzyme-Linked Immunosorbent Assay (ELISA) to determine the inhibitory activity of the test compound against B-Raf kinase. The principle of this assay is to measure the phosphorylation of a substrate (in this case, MEK1) by B-Raf in the presence of varying concentrations of the inhibitor.[3][7]

Causality Behind Experimental Choices

-

Recombinant Kinase and Substrate: Using purified recombinant B-Raf and its direct substrate, inactive MEK1, ensures that the measured activity is specific to the interaction between these two components, eliminating confounding variables from a complex cellular lysate.

-

ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding pocket.

-

Antibody-based Detection: The use of a phospho-specific antibody provides high specificity for detecting the product of the kinase reaction (phosphorylated MEK1), minimizing background noise.

Experimental Workflow: B-Raf ELISA

Caption: Step-by-step workflow for the B-Raf ELISA-based inhibition assay.

Detailed Protocol

Materials:

-

Recombinant active B-Raf (V600E mutant recommended for cancer-relevant studies)

-

Recombinant inactive GST-tagged MEK1 (substrate)

-

High-bind 96-well microplates

-

Anti-phospho-MEK1/2 (Ser217/221) primary antibody

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile (dissolved in 100% DMSO)

-

Assay buffer: 50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl₂[7]

-

Wash buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

-

Blocking buffer: PBST with 3% Bovine Serum Albumin (BSA)

-

ATP solution: 200 µM ATP in assay buffer[7]

Procedure:

-

Plate Coating: Dilute GST-MEK1 to 1 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing and Blocking: The next day, wash the plate three times with 200 µL of wash buffer per well. Block the wells by adding 200 µL of blocking buffer and incubate for 1-2 hours at room temperature (RT).

-

Compound Addition: Prepare serial dilutions of the test compound in 100% DMSO. A common starting range is from 100 µM down to 1 nM. Dilute these DMSO stocks into assay buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%). Add 50 µL of the diluted compound or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.

-

Kinase Addition: Dilute the active B-Raf kinase to the working concentration (e.g., 25 ng per well) in assay buffer.[7] Add 50 µL to each well (except for the "no kinase" control wells). Incubate the plate for 1 hour at RT to allow the inhibitor to bind to the kinase.[7]

-

Kinase Reaction Initiation: Add 50 µL of the 200 µM ATP solution to all wells to start the kinase reaction.[7] Incubate for 30 minutes at 37°C with gentle shaking.

-

Detection: a. Wash the plate three times with wash buffer. b. Add 100 µL of the diluted primary antibody (anti-phospho-MEK1) to each well. Incubate for 1-2 hours at RT. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT. e. Wash the plate five times with wash buffer.

-

Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at RT until sufficient color develops (typically 5-15 minutes).

-

Stopping and Reading: Add 100 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

-

Subtract the average absorbance of the "no kinase" control wells from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the background (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 2: In Vitro MEK1 Kinase Inhibition Assay (Luminescence-based)

To further characterize the compound's activity within the MAPK pathway, a direct assay against MEK1 is recommended. The ADP-Glo™ Kinase Assay is a highly sensitive and robust method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Causality Behind Experimental Choices

-

Luminescence Detection: This method relies on the conversion of ADP to ATP, which is then used in a luciferase-luciferin reaction to produce light. This provides a very high signal-to-background ratio and is less prone to interference from colored compounds than absorbance-based methods.

-

Homogeneous Assay Format: The "add-mix-read" format is simple and requires fewer wash steps than ELISA, making it ideal for high-throughput screening (HTS).

-

ATP Depletion Step: A key feature of the ADP-Glo™ assay is the initial depletion of any remaining ATP after the kinase reaction. This ensures that the light signal generated is directly proportional to the amount of ADP produced, thereby accurately reflecting kinase activity.

Experimental Workflow: MEK1 ADP-Glo™ Assay

Caption: Step-by-step workflow for the MEK1 ADP-Glo™ luminescence-based assay.

Detailed Protocol

Materials:

-

Recombinant active MEK1

-

Recombinant inactive ERK2 (substrate)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile (dissolved in 100% DMSO)

-

Kinase Reaction Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA

Procedure:

-

Reaction Setup: In a white, opaque 96-well plate, add the following components in a total volume of 5 µL per well:

-

1 µL of test compound serial dilutions or vehicle control (in kinase buffer with matched DMSO concentration).

-

2 µL of a mix containing MEK1 kinase and its substrate, ERK2, in kinase buffer.

-

2 µL of ATP solution in kinase buffer. (Note: The final concentrations of enzyme, substrate, and ATP should be optimized beforehand, but typical starting points are 5-10 ng/µL MEK1, 0.2 µg/µL ERK2, and 25 µM ATP).

-

-

Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Read Plate: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

-

The raw luminescence units (RLU) are directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no kinase" or 100% inhibited control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Example Data Summary for Kinase Inhibition Assays

| Target Kinase | Assay Type | Test Compound IC₅₀ (nM) | Positive Control IC₅₀ (nM) |

| B-Raf (V600E) | ELISA | [Calculated Value] | [e.g., Vemurafenib value] |

| MEK1 | ADP-Glo™ | [Calculated Value] | [e.g., Trametinib value] |

A potent inhibitor will exhibit a low IC₅₀ value, typically in the nanomolar range. Comparing the IC₅₀ values for B-Raf and MEK1 can provide initial insights into the compound's selectivity within the MAPK pathway. For a comprehensive profile, it is crucial to perform counter-screening against a panel of other kinases to establish the compound's overall selectivity profile.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls must be included in every assay:

-

Positive Control: A known inhibitor of the target kinase (e.g., Vemurafenib for B-Raf, Trametinib for MEK1) should be run in parallel to confirm that the assay system is responsive to inhibition.

-

Negative (Vehicle) Control: Wells containing the kinase, substrate, and ATP, but only the vehicle (e.g., DMSO), represent 0% inhibition and are used for data normalization.

-

No Kinase Control: Wells containing the substrate and ATP but no kinase serve as a measure of background signal.

By rigorously adhering to these protocols and incorporating appropriate controls, researchers can confidently and accurately characterize the in vitro inhibitory activity of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile and other novel chemical entities.

References

-

Al-Balushi, M. S. (2015). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 20(9), 15937-15954. [Link]

-

Li, Y., et al. (2013). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o369. [Link]

-

Ghorbani-Vaghei, R., et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 10(52), 31235-31243. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5438. [Link]

-

Singh, P., & Singh, R. (2021). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. SN Applied Sciences, 3(5), 534. [Link]

-

Ghorbani-Vaghei, R., et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

Carlson, S. M., et al. (2014). Identification of BRAF inhibitors through in silico screening. PLoS ONE, 9(5), e96756. [Link]

-

Lioi, S., & Taylor, S. S. (2010). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Journal of Visualized Experiments, (42), 2099. [Link]

-

BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

de Winde, C. M., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Scientific Reports, 12(1), 21487. [Link]

-

Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit. BPS Bioscience. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

-

AAPC. (n.d.). BRAF Gene Mutation Testing To Select Melanoma Patients for BRAF Inhibitor Targeted Therapy. AAPC. [Link]

-

Gilmartin, A. G., et al. (2011). Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. Molecular Cancer Therapeutics, 10(8), 1495-1505. [Link]

-

Adams, S. R., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. [Link]

-

Liu, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116893. [Link]

-

Ghorbani-Vaghei, R., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1547-1558. [Link]

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bmglabtech.com [bmglabtech.com]

- 4. aapc.com [aapc.com]

- 5. pnas.org [pnas.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Safe Handling and Storage of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile Powder

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile powder, a heterocyclic compound of interest for researchers in drug discovery and development. Due to the absence of specific published safety data for this exact molecule, this guide synthesizes best practices derived from close structural analogs and established protocols for handling potent pharmaceutical compounds. The protocols herein are designed to prioritize researcher safety and maintain the chemical integrity of the substance through a risk-based approach.

Section 1: Hazard Assessment and Risk Mitigation

The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards associated with a chemical.[1] For novel or sparsely documented compounds like 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, a conservative approach is mandatory. We must infer potential hazards from its structural motifs—the aminopyrazole, the chlorinated pyridine, and the carbonitrile group.

Compound Identification

| Property | Value |

| IUPAC Name | 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile |

| Molecular Formula | C₁₀H₆ClN₅ |

| Molecular Weight | 231.65 g/mol |

| Physical Form | Solid powder |

| CAS Number | Not available |

Inferred Hazard Classification

Based on safety data for structurally similar aminopyrazole carbonitriles, this compound should be handled as, at minimum, a substance with the following hazards until comprehensive toxicological data is available.[2][3][4]

| Pictogram | GHS Hazard Code | Hazard Statement |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | |

| H315 | Causes skin irritation.[3] | |

| H318 / H319 | Causes serious eye damage / irritation.[3] | |

| H335 | May cause respiratory irritation.[2] |

Trustworthiness Note: This is an inferred hazard profile. All new chemical entities should be treated as potentially toxic.[5] The lack of data is not an indication of safety.

The Causality Behind the Hazards

-

Aminopyrazole Core: Pyrazole derivatives are known to be biologically active, forming the backbone of many pharmaceutical agents.[6][7] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects.

-

Carbonitrile Group (-C≡N): Organic nitriles can pose a delayed toxicity risk. While stable, they can be metabolized in the body to release cyanide ions, which inhibit cellular respiration.[8] Initial symptoms of exposure may be mild, but can progress to severe internal asphyxiation.[8]

-

Chlorinated Pyridine Moiety: Halogenated aromatic rings are common in bioactive compounds and can influence metabolic pathways and toxicity profiles.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense; the primary method for exposure control is through robust engineering solutions.[9]

-

Minimum Requirement: All handling of the solid powder must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[1]

-

Recommended for Repetitive Tasks: For frequent weighing or handling of quantities greater than a few milligrams, a powder containment hood or a glovebox isolator is strongly recommended.[9][10] These systems provide a higher level of protection for the operator.[10]

Section 2: Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all tasks involving this compound.[1][11] The selection of PPE must be based on a thorough risk assessment of the planned procedure.

| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |

| Receiving/Storage | N95 respirator (recommended) | Single pair of nitrile gloves | Safety glasses | Lab coat |

| Weighing Powder | N95 respirator (minimum); PAPR for larger amounts | Double-gloved with nitrile gloves[12] | Chemical splash goggles and a full face shield[13] | Disposable gown over lab coat with tight cuffs[12] |

| Solubilization | In fume hood | Double-gloved with nitrile gloves | Chemical splash goggles | Lab coat |

| Spill Cleanup | N95 respirator (minimum) | Heavy-duty nitrile gloves | Chemical splash goggles and a full face shield | Disposable, chemical-resistant coveralls[12] |

Expertise Note: A face shield in addition to goggles is critical when handling powders.[13] Powders can easily become airborne and bypass the protection of goggles alone. Double-gloving allows for the removal of the contaminated outer glove without exposing the skin.[12]

Section 3: Protocols for Handling and Use

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

Protocol: Receiving and Inspecting New Compound

-

Preparation: Don appropriate PPE (lab coat, safety glasses, single pair of nitrile gloves).

-

Visual Inspection: Upon receipt, inspect the outer packaging for any signs of damage. If compromised, consult with your institution's Environmental Health & Safety (EHS) office.

-

Secondary Container Check: Carefully open the outer packaging inside a chemical fume hood. Inspect the primary container for cracks, leaks, or a compromised seal.

-

Label Verification: Confirm the label on the container matches the compound name and order information.

-

Log Entry: Record the date of receipt, batch number, and initial quantity in your chemical inventory system.

-

Storage: Transfer the container to the designated, properly labeled storage location as described in Section 4.

Protocol: Weighing the Powder

This protocol is designed to minimize aerosolization and exposure.

-

Work Area Preparation:

-

Ensure the chemical fume hood or containment unit is clean and operational.

-

Cover the work surface with disposable absorbent bench paper.

-

Gather all necessary equipment: anti-static weigh boat or paper, multiple spatulas (do not reuse a contaminated spatula), and a tared, sealable vial for the weighed powder.

-

-

Don PPE: Wear the full PPE specified for weighing tasks (respirator, double gloves, gown, goggles, and face shield).

-

Equilibration: Allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing area to prevent condensation.

-

Weighing Process:

-

Place the weigh boat on the analytical balance and tare it.

-

Carefully open the main container. Scientist's Note: Avoid any sudden movements that could create a dust cloud.

-

Use a clean spatula to gently transfer a small amount of powder to the weigh boat. Do not pour the powder directly from the bottle.

-

Once the desired mass is obtained, securely close the main stock container.

-

Carefully transfer the weighed powder into the prepared vial.

-

-

Decontamination and Cleanup:

-

Wipe the spatula, weigh boat, and any contaminated surfaces with a damp cloth (e.g., with 70% ethanol) to capture residual powder.

-

Dispose of all contaminated disposable items (gloves, bench paper, weigh boat) into a designated hazardous waste container.[14]

-

Remove the outer pair of gloves and dispose of them.

-

Wipe the exterior of the final vial before removing it from the hood.

-

Wash hands thoroughly with soap and water after the procedure is complete.[5]

-

Protocol: Solubilization

-

Solvent Selection: Based on experimental needs and solubility data, select an appropriate solvent (e.g., DMSO for stock solutions).

-

Preparation: In a fume hood, add the desired volume of solvent to the vial containing the pre-weighed powder.

-

Dissolution: Cap the vial securely. Mix by vortexing or sonicating until all solid particles are dissolved. Visually inspect against a light source to ensure complete dissolution.

-

Rationale: Adding solvent to the powder minimizes the risk of the dry powder becoming airborne during the initial mixing step.

-

Section 4: Storage and Stability

Proper storage is crucial for maintaining the compound's purity and ensuring the safety of laboratory personnel.[11]

Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | Room Temperature[15] | Protects against thermal degradation. Avoid exposure to direct sunlight or heat sources.[11] |

| Atmosphere | Sealed tightly; consider storing under an inert gas (e.g., Argon) for long-term storage. | Minimizes potential oxidation or hydrolysis from atmospheric moisture. |

| Light | Store in an opaque or amber vial. | Many complex organic molecules are light-sensitive. |

| Humidity | Store in a desiccator or a controlled low-humidity environment. | Prevents clumping and potential degradation due to moisture. |

Authoritative Grounding: A general best practice for all laboratory chemicals is to store them in a cool, dry, and well-ventilated place away from incompatible materials.[4][16]

Aliquoting for Long-Term Use

For long-term projects, it is highly advisable to aliquot the powder into smaller, single-use vials upon receipt. This practice avoids repeatedly opening the main stock container, which can introduce contaminants and moisture, thereby preserving the integrity of the bulk supply.

Section 5: Visual Workflows

Diagram: Safe Powder Weighing Workflow

Caption: Workflow for weighing potent chemical powders.

Diagram: Spill Response Decision Tree

Caption: Decision tree for managing chemical spills.

References

- M.p. 190-192 °C, FT-IR (KBr, ν cm-1): 3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600,. 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509;1H NMR (250 MHz, CDCl3) δ 7.62 (t, J = 11.5. Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H); 13C NMR (63. MHz, CDCl3) δ 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81,. 128.33, 127.25, 120.33, 112.79. S2. 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (4c). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

- 5-Amino-1-(4-chlorophenyl)

- Recent Advances in the Synthesis of Pyrazole Deriv

- Working with Chemicals.

- 5-amino-1-(pyrimidin-2-yl)

- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.

- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256. PubChem.

- SAFETY DATA SHEET - 5-Amino-1-phenylpyrazole-4-carbonitrile. Fisher Scientific.

- Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Free Chemistry Online.

- Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

- Guidelines for Working With Hazardous Chemicals.

- Safe handling of hazardous drugs. PMC, PubMed Central.

- Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.

- High-potency powders containment. Hospital Pharmacy Europe.

- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.

- SAFETY DATA SHEET - 3-Amino-4-pyrazolecarbonitrile. Fisher Scientific.

- Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. LookChem.

Sources

- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 2. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.es [fishersci.es]

- 4. fishersci.com [fishersci.com]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

- 9. ilcdover.com [ilcdover.com]

- 10. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 11. capitalresin.com [capitalresin.com]

- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 13. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 15. lookchem.com [lookchem.com]

- 16. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Welcome to the technical support center for the synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile?

A1: The most prevalent and dependable method is the condensation reaction between 2-hydrazinyl-5-chloropyridine and an activated malononitrile derivative, most commonly (ethoxymethylene)malononitrile (EMMN) or dicyanoketene ethylene acetal. This reaction proceeds through a nucleophilic attack of the hydrazine on the electron-deficient double bond of the malononitrile derivative, followed by an intramolecular cyclization and elimination to form the pyrazole ring.[1] This method is often favored for its high regioselectivity and generally good yields under optimized conditions.

Q2: What are the critical starting materials, and what should I consider regarding their quality?

A2: The two primary starting materials are 2-hydrazinyl-5-chloropyridine and (ethoxymethylene)malononitrile (EMMN).

-

2-hydrazinyl-5-chloropyridine: This reagent can be synthesized from 2,5-dichloropyridine and hydrazine hydrate. It is crucial to use freshly prepared or properly stored 2-hydrazinyl-5-chloropyridine, as it can be susceptible to oxidation over time, which will negatively impact your yield. The purity of this starting material is paramount; impurities from its synthesis can lead to side reactions.

-

(ethoxymethylene)malononitrile (EMMN): This reagent is commercially available. Ensure it is of high purity and stored under anhydrous conditions, as it is sensitive to moisture. The presence of hydrolysis byproducts can inhibit the reaction.

Q3: What is the role of a catalyst in this synthesis, and is it always necessary?

A3: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is often beneficial for improving reaction rates and yields, especially when milder conditions are desired.[2][3] Acid catalysts, such as acetic acid or p-toluenesulfonic acid, can facilitate the initial condensation and subsequent cyclization steps. In some instances, a base like triethylamine may be used to neutralize any generated acids and drive the reaction to completion. The choice of catalyst and its concentration should be optimized for your specific reaction conditions.

Q4: What are the recommended solvents for this reaction?

A4: The choice of solvent is critical and can significantly influence the reaction rate and yield. Common solvents include:

-

Ethanol or Isopropanol: These are frequently used due to their ability to dissolve the reactants and their suitable boiling points for reflux conditions.

-

Dioxane or DMF: These higher-boiling polar aprotic solvents can be advantageous if the reactants have limited solubility in alcohols or if higher temperatures are required to drive the reaction to completion.

-

Green Solvents: Recent research has explored the use of more environmentally friendly solvent systems, such as water/ethanol mixtures, often in conjunction with specialized catalysts.[2]

Q5: What are the primary safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices are essential. Specifically:

-

Hydrazine derivatives: Can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Solvents: Many of the organic solvents used are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, providing potential causes and actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Degraded 2-hydrazinyl-5-chloropyridine: This starting material is prone to oxidation. | 1. Use freshly prepared or recently purchased 2-hydrazinyl-5-chloropyridine. If in doubt, purify the existing stock by recrystallization. |

| 2. Inactive (ethoxymethylene)malononitrile (EMMN): EMMN can hydrolyze if exposed to moisture. | 2. Use a fresh bottle of EMMN or ensure it has been stored under anhydrous conditions. | |

| 3. Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures. | 3. Optimize the reaction temperature. Start with refluxing ethanol and monitor the reaction progress by TLC. If the reaction is sluggish, consider a higher boiling solvent like dioxane. | |

| 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 4. Ensure a 1:1 molar ratio of the hydrazine and EMMN. A slight excess of the more volatile reactant can sometimes be beneficial. | |

| Presence of Multiple Spots on TLC (Impure Product) | 1. Side Reactions: The formation of isomeric pyrazoles or other byproducts can occur, especially under non-optimized conditions. | 1. Control the reaction temperature carefully. The use of a catalyst can sometimes improve regioselectivity. |

| 2. Incomplete Reaction: Unreacted starting materials will appear as extra spots on the TLC. | 2. Increase the reaction time or temperature. Monitor the reaction by TLC until the starting materials are consumed. | |

| 3. Product Degradation: The product may be unstable under prolonged heating or in the presence of strong acids or bases. | 3. Minimize the reaction time once the starting materials are consumed. Use a milder workup procedure. | |

| Reaction Stalls (Does Not Go to Completion) | 1. Insufficient Activation: The electrophilicity of EMMN might not be high enough for the nucleophilic attack by the hydrazine, especially if the hydrazine's nucleophilicity is reduced by the electron-withdrawing chloro-pyridinyl group. | 1. Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to protonate the EMMN and increase its reactivity. |

| 2. Equilibrium: The reaction may be reversible under the given conditions. | 2. Consider removing a byproduct, if possible, to drive the equilibrium forward. In some cases, changing the solvent can shift the equilibrium. | |

| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Gummy Solid: This can be due to residual solvent or impurities. | 1. Ensure all solvent is removed under reduced pressure. Try triturating the crude product with a non-polar solvent like hexane or ether to induce crystallization. |

| 2. Co-precipitation of Impurities: Impurities may crystallize along with the desired product. | 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). If recrystallization is ineffective, column chromatography may be necessary. |

III. Experimental Protocols & Data

A. Synthesis of 2-hydrazinyl-5-chloropyridine (Precursor)

This protocol is adapted from established methods for the synthesis of hydrazinopyridines.[4]

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloropyridine (1 equivalent).

-

Add hydrazine hydrate (5-10 equivalents) to the flask. Caution: Hydrazine hydrate is corrosive and toxic. Handle in a fume hood.

-

Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2,5-dichloropyridine spot is no longer visible.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add water to the reaction mixture to quench the excess hydrazine hydrate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydrazinyl-5-chloropyridine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if the purity is deemed sufficient by analysis (e.g., NMR).

B. Synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

This protocol is based on the general principles of 5-aminopyrazole synthesis.[1]

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydrazinyl-5-chloropyridine (1 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of hydrazine).

-

Add (ethoxymethylene)malononitrile (EMMN) (1 to 1.1 equivalents) to the solution.

-

(Optional) Add a catalytic amount of a weak acid, such as acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-6 hours.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) to afford the pure 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile.

| Parameter | Recommended Condition | Notes |

| Reactant Ratio | 1 : 1 to 1 : 1.1 (Hydrazine : EMMN) | A slight excess of EMMN can help drive the reaction to completion. |

| Solvent | Ethanol, Isopropanol, Dioxane | Ethanol is a good starting point. Dioxane can be used for less reactive substrates. |

| Temperature | Reflux | The optimal temperature will depend on the chosen solvent. |

| Reaction Time | 2 - 6 hours | Monitor by TLC to determine the exact time required. |

| Catalyst (Optional) | Acetic Acid (catalytic amount) | Can improve reaction rate and yield. |

| Purification | Recrystallization | Common solvents include ethanol, isopropanol, and ethyl acetate. |

IV. Visualizing the Process

A. Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the formation of the pyrazole ring from 2-hydrazinyl-5-chloropyridine and (ethoxymethylene)malononitrile.

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]